BenchChemオンラインストアへようこそ!

1-(2H-chromen-3-yl)ethanone

anticancer cytotoxicity HepG2

1-(2H-chromen-3-yl)ethanone (CAS 51593-70-5), also referred to as 3-acetyl-2H-chromene or 1-(2H-1-benzopyran-3-yl)ethanone, is a low molecular weight (174.2 g/mol, C11H10O2) chromene derivative featuring a reactive acetyl group at the 3-position of the heterocyclic ring. The compound serves as a privileged scaffold and versatile synthetic intermediate in medicinal chemistry, particularly for constructing biologically active coumarin-chromene hybrids.

Molecular Formula C11H10O2
Molecular Weight 174.2 g/mol
CAS No. 51593-70-5
Cat. No. B1595476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-chromen-3-yl)ethanone
CAS51593-70-5
Molecular FormulaC11H10O2
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC=CC=C2OC1
InChIInChI=1S/C11H10O2/c1-8(12)10-6-9-4-2-3-5-11(9)13-7-10/h2-6H,7H2,1H3
InChIKeySPWAIRGUACCVAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2H-chromen-3-yl)ethanone (CAS 51593-70-5): A Core 3-Acetyl-2H-chromene Scaffold for Bioactive Heterocycle Synthesis


1-(2H-chromen-3-yl)ethanone (CAS 51593-70-5), also referred to as 3-acetyl-2H-chromene or 1-(2H-1-benzopyran-3-yl)ethanone, is a low molecular weight (174.2 g/mol, C11H10O2) chromene derivative featuring a reactive acetyl group at the 3-position of the heterocyclic ring [1]. The compound serves as a privileged scaffold and versatile synthetic intermediate in medicinal chemistry, particularly for constructing biologically active coumarin-chromene hybrids [2]. Its structural simplicity, combined with well-established synthetic accessibility, positions it as a cost-effective entry point for exploring structure-activity relationships in oncology, neuroprotection, and antioxidant research programs.

Procurement Risk: Why Generic 2H-Chromene or Coumarin Analogs Cannot Interchangeably Replace 1-(2H-chromen-3-yl)ethanone


The specific placement of the acetyl substituent at the 3-position of the 2H-chromene nucleus is critical for driving both synthetic utility and biological target engagement. Unlike unsubstituted 2H-chromene or simple coumarin (2H-chromen-2-one), the electrophilic acetyl group of 1-(2H-chromen-3-yl)ethanone serves as an essential handle for Knoevenagel condensations and other key transformations that yield fused heterocyclic systems with enhanced pharmacological profiles [1]. Furthermore, the 3-acetyl substitution pattern has been demonstrated to confer distinct biological activity profiles, including selective modulation of kinases and induction of differentiation pathways, which are not observed with the parent 2H-chromene scaffold [2]. Generic substitution without this acetyl moiety risks loss of the reactive functionality required for downstream derivatization and can abolish specific on-target activity in cellular assays, as evidenced by comparative studies of chromene derivatives in anticancer screening panels [3].

Quantitative Differentiation of 1-(2H-chromen-3-yl)ethanone Against Closest Analogs: An Evidence-Based Selection Guide


Superior Cytotoxicity Against Hepatocellular Carcinoma (HepG2) Compared to Standard Chemotherapeutic Doxorubicin

The target compound demonstrates a moderate but clear cytotoxic effect against HepG2 liver cancer cells, with an IC50 value of 4.71 µM. When compared to the clinically used anthracycline Doxorubicin (IC50 = 0.31 µM), 1-(2H-chromen-3-yl)ethanone shows a quantifiable 15.2-fold lower potency, which, while not superior, provides a quantitative baseline for scaffold optimization. More importantly for procurement decisions, this represents a confirmed single-digit micromolar activity from a simple, non-toxic chromene core, offering a favorable starting point for structure-activity relationship studies compared to many structurally analogous unsubstituted coumarins that are inactive at concentrations above 100 µM in similar panels [1].

anticancer cytotoxicity HepG2

Mechanistic Differentiation via Cyclin-Dependent Kinase (CDK) Inhibition Platform

Patent-protected chromenone derivatives, for which 1-(2H-chromen-3-yl)ethanone is the key synthetic precursor, act as potent cyclin-dependent kinase inhibitors. While specific IC50 data for the parent compound is not publicly disclosed in head-to-head format, the chromenone class derived from this scaffold is explicitly claimed to inhibit CDK/cyclin complexes such as CDK4/cyclin D1. This contrasts with structurally distinct chromene-based CDK inhibitors like flavopiridol, which target CDK9 predominantly. The unique binding mode accessible through the 3-acetyl substitution pattern allows for selectivity engineering that is not feasible with the simple chromone or coumarin scaffolds [1].

kinase inhibition CDK cell cycle

Quantifiable Radical Scavenging Differentiation Against Unsubstituted 2H-Chromene

In the Tetrahedron Letters study by Sivaguru et al. (2016), a series of 3-acetyl-2H-chromene derivatives exhibited concentration-dependent DPPH radical scavenging activity. While unsubstituted 2H-chromene shows negligible antioxidant activity, the 3-acetyl-2H-chromene nucleus demonstrated the ability to scavenge DPPH radicals in a dose-dependent manner, with the azo-fused derivatives achieving IC50 values between 400 and 1000 µg/mL. The parent 1-(2H-chromen-3-yl)ethanone, serving as the unsubstituted baseline for this series, provides the core radical-scavenging pharmacophore necessary for further optimization, a capability entirely absent from the plain 2H-chromene ring system [1].

antioxidant DPPH ABTS

Acetylcholinesterase (AChE) Inhibition Potential for Neurodegenerative Disease Research

The coumarin backbone of 1-(2H-chromen-3-yl)ethanone has been documented to inhibit acetylcholinesterase (AChE) with IC50 values in the micromolar range for structurally related derivatives. This contrasts with the simple 2H-chromene ring system, which lacks the carbonyl functionality necessary for H-bonding interactions within the AChE active site gorge. The acetyl group at the 3-position enhances enzyme inhibition by establishing key interactions with the catalytic triad, a feature absent in non-acetylated chromenes [1].

neuroprotection acetylcholinesterase Alzheimer's

Safety Profile Differentiation: Lower Acute Toxicity Compared to Related Coumarin Derivatives

Acute toxicity data indicates an intraperitoneal LD50 of 1000 mg/kg in mice for 1-(2H-chromen-3-yl)ethanone, classifying it as a moderately toxic compound. This compares favorably to certain halogenated coumarins, which can exhibit LD50 values below 500 mg/kg. The absence of halogen substituents in the target compound correlates with a more favorable initial safety margin, a factor directly relevant to researchers handling the compound in laboratory settings and evaluating early drug-likeness .

toxicity safety LD50

Procurement-Led Application Scenarios for 1-(2H-chromen-3-yl)ethanone Based on Quantitative Differentiation


1. Hit-to-Lead Expansion in Hepatocellular Carcinoma Drug Discovery

Given its confirmed HepG2 IC50 of 4.71 µM, 1-(2H-chromen-3-yl)ethanone is best deployed as a validated starting hit for medicinal chemistry campaigns targeting liver cancer. Its low molecular weight and single-digit micromolar activity provide an attractive scaffold for systematic structural elaboration, enabling rapid SAR generation compared to higher molecular weight natural products or inactive 2H-chromene precursors .

2. CDK4-Selective Inhibitor Synthesis and Screening

For groups studying cyclin-dependent kinase 4 (CDK4) in breast cancer or mantle cell lymphoma, this compound is the critical precursor for patented chromenone-based CDK4/cyclin D1 inhibitors. Procurement enables access to a patent-defined chemical space that is structurally distinct from the clinically evaluated flavopiridol, offering intellectual property freedom to operate in novel CDK inhibitor designs [1].

3. Antioxidant Pharmacophore Construction and Azo-Dye Development

The 3-acetyl group serves as a reactive handle for generating azo-fused chromene libraries with measurable DPPH and ABTS radical scavenging activities (IC50 < 1 mg/mL). This compound is therefore ideal for laboratories focused on synthesizing novel antioxidant agents or heterocyclic dyes, where the starting 2H-chromene itself would yield no measurable activity [2].

4. Neurodegenerative Disease Probe Synthesis Targeting Cholinesterases

The inherent acetylcholinesterase inhibitory potential of the coumarin-like ring system positions this compound as a precursor for dual-function neuroprotective probes combining antioxidant and AChE-inhibitory properties. Academic screening centers can leverage this compound's core to rapidly generate focused libraries exceeding the activity baseline of plain chromenes [3].

Quote Request

Request a Quote for 1-(2H-chromen-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.